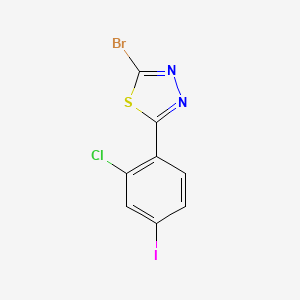
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole
Beschreibung
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound featuring a thiadiazole core substituted with bromine at position 2 and a 2-chloro-4-iodophenyl group at position 5. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and versatility in medicinal and materials chemistry. The presence of multiple halogens (Br, Cl, I) confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Eigenschaften
IUPAC Name |
2-bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClIN2S/c9-8-13-12-7(14-8)5-2-1-4(11)3-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAILFWUICKHANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. Thiadiazole derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : CHBrClNS
- Molecular Weight : 341.61 g/mol
- CAS Number : 1620515-99-2
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For example, a review highlighted that certain thiadiazoles demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent research. A study indicated that certain derivatives exhibited selective sub-micromolar IC growth-inhibitory activity against Bcl-2-expressing human cancer cell lines .
Furthermore, the structure-activity relationship (SAR) analysis revealed that modifications in the phenyl substitution patterns significantly influenced the cytotoxicity of these compounds. For instance, compounds with dimethoxyphenyl groups showed enhanced potency compared to others .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity and facilitates membrane penetration, which is crucial for exerting biological effects.
Case Studies
- Antimicrobial Efficacy : A study synthesized various thiadiazole derivatives and tested them against multiple pathogens. The results indicated that compounds with halogen substitutions had improved efficacy against resistant strains of bacteria .
- Cytotoxicity Assessment : Another research effort involved assessing the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The findings demonstrated a direct correlation between structural modifications and increased cytotoxicity, particularly in Bcl-2 overexpressing cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in halogen substitution patterns on the thiadiazole and aryl rings. Key comparisons include:
- Crystallographic Data : Analogous compounds exhibit planar thiadiazole rings with dihedral angles of ~40–50° between the aryl and heterocyclic rings, influencing conjugation and stacking behavior .
Reactivity and Functionalization
- Nucleophilic Substitution : The C2 bromine in thiadiazoles is susceptible to substitution by amines, thiols, or alkoxides. For instance, 2-bromo-6-phenylimidazo-thiadiazole undergoes Br substitution with secondary amines .
- Halogen Exchange : Iodine in the aryl ring may participate in metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) due to its superior leaving-group ability compared to Cl or Br .
Spectroscopic and Physical Properties
- IR Spectroscopy : Thiadiazole analogs exhibit characteristic peaks:
- NMR : Aryl protons in 2-chloro-4-iodophenyl groups resonate at δ 7.5–8.0 ppm, while thiadiazole protons appear downfield (e.g., δ 8.36 ppm for -CH=N- in Schiff base analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


